molecular formula C4H4N5O+ B1208136 4-Diazoimidazole-5-carboxamide CAS No. 24316-91-4

4-Diazoimidazole-5-carboxamide

Cat. No.: B1208136
CAS No.: 24316-91-4
M. Wt: 138.11 g/mol
InChI Key: NPULRJKDSGAKML-UHFFFAOYSA-O
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Description

4-Diazoimidazole-5-carboxamide is a diazo compound with the molecular formula C4H3N5O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Diazoimidazole-5-carboxamide can be synthesized from 5-aminoimidazole-4-carboxamide through a nitrosation reaction. The process involves the reaction of 5-aminoimidazole-4-carboxamide with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid .

Industrial Production Methods:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its diazo functional group, which imparts distinct reactivity and enables the formation of various heterocyclic compounds. Its ability to undergo cyclization and photolysis under specific conditions sets it apart from other imidazole derivatives .

Properties

IUPAC Name

5-carbamoyl-1H-imidazole-4-diazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2-,5,7,8,10)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPULRJKDSGAKML-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N5O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64038-55-7 (chloride)
Record name 4-Diazoimidazole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901031198
Record name 4-(Aminocarbonyl)-1H-imidazole-5-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24316-91-4, 26230-33-1
Record name 4-Diazoimidazole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazo-ica
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Aminocarbonyl)-1H-imidazole-5-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Diazoimidazole-5-carboxamide exert its biological effects?

A: this compound is a potent electrophilic reactant, similar to the proposed carcinogenic forms of arylalkylnitrosamines and arylnitrosamides []. This suggests that its biological activity stems from its ability to react with nucleophilic groups within cellular components, such as DNA. This interaction can lead to DNA damage and contribute to its observed mutagenicity [].

Q2: What is the connection between this compound and the antitumor agent Dacarbazine (DTIC)?

A: this compound is a photo-degradation product of Dacarbazine (DTIC) []. This degradation, often triggered by light exposure during DTIC preparation or administration, can lead to the formation of this compound. The accumulation of this compound is linked to pain reactions experienced by patients during intravenous infusions of DTIC [].

Q3: Beyond its potential toxicity, does this compound possess any notable pharmacological properties?

A: Research indicates that this compound, alongside related compounds like 4-(mono- or di-substituted) triazenoimidazole-5-carboxamide, exhibits inhibitory effects on tumor and bacterial cell growth []. Additionally, these compounds have demonstrated effects on respiration, blood pressure, peripheral blood vessels, and the gastrointestinal tract in animal models []. These findings suggest potential pharmacological applications warranting further investigation.

Q4: What is the significance of this compound in the development of new antitumor agents?

A: this compound serves as a crucial intermediate in synthesizing imidazo[5,1-d]-1,2,3,5-tetrazines, a class of compounds with antitumor activity []. Researchers are exploring these compounds, structurally related to temozolomide, as potential treatments for glioblastoma. Notably, some derivatives demonstrate the ability to overcome resistance mechanisms in human glioblastoma cell lines, offering promise for improved therapeutic outcomes [].

Q5: Are there any concerns about the stability of this compound, especially in the context of pharmaceutical preparations?

A: Yes, this compound is susceptible to degradation upon exposure to light, particularly at temperatures of 4°C and 25°C []. This sensitivity highlights the importance of light-shielding measures during the preparation, storage, and administration of pharmaceutical formulations containing Dacarbazine (DTIC), to minimize the formation of this compound and potentially mitigate adverse effects [].

Q6: Does this compound have any effects on enzyme activity?

A: Research indicates that this compound can increase the activity of monoamine oxidase (MAO) in rat liver []. This finding, while requiring further investigation, highlights the potential for this compound to interact with enzymatic pathways and influence cellular processes.

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